Cas no 1264036-65-8 ((R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol)

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a 4-chlorobenzyl substituent and a hydroxyl group at the 3-position of the pyrrolidine ring. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of enantioselective catalysts and bioactive molecules. Its stereochemical purity makes it suitable for applications requiring precise chiral control, such as asymmetric synthesis or medicinal chemistry. The presence of the chloro-benzyl group enhances its utility in cross-coupling reactions, while the hydroxyl functionality allows for further derivatization. This compound is typically characterized by high chemical stability and consistent batch-to-batch reproducibility, ensuring reliable performance in research and industrial applications.
(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol structure
1264036-65-8 structure
Product Name:(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol
CAS No:1264036-65-8
MF:C11H14ClNO
MW:211.687962055206
CID:2164789
Update Time:2025-06-10

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(4-chloro-benzyl)-pyrrolidin-3-ol
    • (R)-1-(4-chlorobenzyl)pyrrolidin-3-ol
    • (3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol
    • (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol
    • Inchi: 1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2/t11-/m1/s1
    • InChI Key: NVBPYTSZAGPUJC-LLVKDONJSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1CC[C@H](C1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Topological Polar Surface Area: 23.5

(R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol Pricemore >>

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Additional information on (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol

Chemical Profile of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol (CAS No. 1264036-65-8)

The compound (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol, identified by its CAS number 1264036-65-8, is a significant molecule in the field of pharmaceutical chemistry and drug development. This chiral pyrrolidine derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a 4-Chloro-benzyl substituent and the specific stereochemistry at the pyrrolidine ring contribute to its unique chemical properties, making it a valuable candidate for further investigation.

In recent years, the demand for enantiomerically pure compounds has increased significantly in the pharmaceutical industry. The stereochemical purity of a drug molecule can greatly influence its pharmacological activity, metabolic stability, and overall therapeutic efficacy. The (R)-configuration of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol is particularly noteworthy, as it suggests a specific interaction with biological targets that may differ from its (S)-enantiomer. This has led to extensive research into the synthesis and applications of this compound.

The synthesis of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol involves sophisticated organic transformations that highlight the advancements in chiral chemistry. One of the key steps in its preparation is the stereoselective formation of the pyrrolidine ring, which requires precise control over reaction conditions and catalysts. Recent studies have demonstrated the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, to achieve high enantiomeric excess in the final product. These methods not only improve yield but also enhance the sustainability of the synthetic process.

The structural motif of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol finds relevance in various pharmacophoric frameworks used in drug design. The chlorobenzyl group, in particular, is a common pharmacological handle that can modulate receptor binding affinity and selectivity. This feature makes it an attractive scaffold for developing novel therapeutic agents targeting neurological disorders, cardiovascular diseases, and other conditions where precise molecular interactions are crucial.

Current research is exploring the potential of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol as a building block for more complex molecules. By incorporating this compound into larger scaffolds, chemists can leverage its stereochemical features to design drugs with enhanced binding properties and reduced side effects. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The ability to fine-tune the structure while maintaining enantiopurity is a significant advantage in this context.

Computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol and biological targets. These tools allow researchers to predict binding affinities, identify key interaction sites, and optimize drug-like properties before moving to experimental validation. Such computational approaches are particularly valuable in modern drug discovery pipelines, where they help reduce reliance on trial-and-error methods and accelerate the development process.

Another area of interest is the metabolic stability of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol. Understanding how a compound is processed by enzymes such as cytochrome P450 is essential for predicting its bioavailability and duration of action. Recent studies have employed advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize metabolites formed from this compound. These insights are critical for designing drugs that are both effective and safe.

The versatility of (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol also extends to its role as an intermediate in multi-step syntheses. Its functional groups provide multiple points for further chemical modification, allowing chemists to explore diverse chemical space. This flexibility is particularly useful in medicinal chemistry, where hit compounds often require structural optimization through sequential functionalization.

In conclusion, (R)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol (CAS No. 1264036-65-8) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique stereochemistry, combined with the presence of pharmacologically relevant substituents like the chlorobenzyl group, makes it a promising candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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